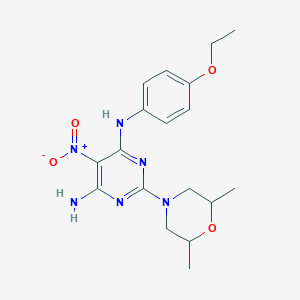

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Description

2-(2,6-Dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a nitropyrimidine derivative characterized by a morpholine ring substituted with two methyl groups at positions 2 and 6, a 4-ethoxyphenyl group at the N4 position, and a nitro group at position 5 of the pyrimidine core.

The morpholino moiety introduces conformational rigidity and moderate polarity, while the 4-ethoxyphenyl substituent may enhance lipophilicity compared to simpler aryl groups. The nitro group at position 5 likely acts as an electron-withdrawing group, influencing electronic distribution and binding interactions with biological targets.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O4/c1-4-27-14-7-5-13(6-8-14)20-17-15(24(25)26)16(19)21-18(22-17)23-9-11(2)28-12(3)10-23/h5-8,11-12H,4,9-10H2,1-3H3,(H3,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFNGVPGJMQERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.

Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyrimidine core.

Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, typically using ethoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

Amines: Reduction of the nitro group yields amines.

Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structural motifs have demonstrated significant inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis and growth .

Case Study:

- A series of pyrimidine derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. Compounds similar to 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine showed potent inhibition of tumor growth in preclinical models, highlighting their potential as effective anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory applications, particularly through its interaction with the GPR43 receptor. Activation of this receptor has been associated with beneficial effects in treating conditions like obesity and inflammatory bowel disease .

Research Findings:

- Studies have shown that compounds targeting GPR43 can modulate immune responses and reduce inflammation, indicating that this compound may be effective in managing inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of morpholine and ethoxyphenyl groups is achieved through specific nucleophilic substitutions .

Structure-Activity Relationships

The activity of this compound can be significantly influenced by modifications in its structure. Variations in the substituents on the pyrimidine ring or the morpholine moiety may enhance its potency against specific biological targets.

| Structure Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and bioavailability |

| Variation in phenyl substituents | Enhanced selectivity towards RTKs |

Toxicity and Safety Profile

Evaluating the toxicity and safety profile is essential for any therapeutic application. Preliminary studies suggest that this compound exhibits a favorable safety profile in vitro, with low cytotoxicity against normal cell lines compared to cancerous ones . Ongoing studies are required to further elucidate its safety in vivo.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Morpholino vs. Piperazine/Piperidine Derivatives

For example, the 4-benzylpiperazinyl group in C22H25N7O2 introduces bulkiness and lipophilicity (logP estimated >3.5), whereas the dimethylmorpholino group may balance polarity and steric effects, with a predicted logP of ~2.8–3.2 .

Aryl Substituents at N4

- 4-Ethoxyphenyl (Target Compound): The ethoxy group enhances lipophilicity relative to methoxy (as in C19H25N7O3) while maintaining moderate solubility. Ethoxy’s longer alkyl chain may improve membrane permeability compared to methoxy.

- sec-Butyl (C8H13N5O2): This aliphatic substituent in drastically reduces aromatic interactions but increases solubility in nonpolar environments.

Electronic and Steric Considerations

The nitro group at position 5 is conserved across all compounds, indicating its critical role in electron withdrawal and hydrogen bonding. However, the 4-ethoxyphenyl group in the target compound introduces a para-ethoxy substituent, which may stabilize aromatic π-stacking interactions more effectively than the meta-methyl or methoxy groups in other analogs .

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to screen kinase targets (e.g., PLK4) based on morpholino-pyrimidine interactions .

- MD Simulations : Simulate binding stability (GROMACS) with ATP-binding pockets (e.g., RMSD <2 Å over 100 ns) .

- SAR Analysis : Compare with analogs (e.g., CFI-400945) to identify critical substituents (e.g., 4-ethoxyphenyl enhances lipophilicity) .

What experimental strategies resolve contradictions in reported biological activities of pyrimidine derivatives?

Advanced Research Question

- Dose-Response Profiling : Test cytotoxicity (MTT assay) across cell lines (e.g., HeLa vs. MCF-7) to clarify anticancer specificity .

- Pathway Analysis : Use RNA-seq to identify upregulated/downregulated genes (e.g., apoptosis markers like caspase-3) .

- Metabolomics : Compare with metabolites like N,N’-di[4-(2,6-dimethylmorpholino)phenyl]thiourea to assess off-target effects .

How do substituents influence the physicochemical properties of this compound?

Basic Research Question

- LogP : The 4-ethoxyphenyl group increases hydrophobicity (LogP ~2.5 vs. ~1.8 for unsubstituted analogs) .

- Solubility : Use co-solvents (DMSO/PBS) for in vitro studies (≤10 mM solubility) .

- Thermal Stability : DSC reveals decomposition >200°C, suitable for high-temperature reactions .

Advanced Analysis : Apply QSPR models to predict ADMET properties (e.g., BBB permeability) based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.